![molecular formula C7H3BrF3N3 B2842387 8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine CAS No. 2151834-34-1](/img/structure/B2842387.png)
8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
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Overview
Description
8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a chemical compound . It belongs to the class of organic compounds known as imidazopyrimidines . These are polycyclic aromatic compounds containing an imidazo ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyrimidines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrimidine from readily available starting materials . This includes cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .Molecular Structure Analysis
The molecular formula of 8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is C7H3BrF3N3 . It is a heterocyclic compound with nitrogen at 1 and 3 positions . The structure of this compound is similar to the nucleotide base pair of DNA and RNA .Chemical Reactions Analysis
The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Scientific Research Applications
- Significance : Understanding its synthesis and reactivity is essential for optimizing these applications .
- Findings : A compound called Q203, derived from this scaffold, demonstrated significant reduction in bacterial load in a TB mouse model .
Agrochemicals and Pharmaceuticals
Antitubercular Agents
Anticancer Activity
Dimroth Rearrangement
Future Directions
Imidazopyrimidines, including 8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine, have attracted significant interest due to their promising and diverse bioactivity . Future research may focus on the development of more potent and efficacious drugs with imidazo[1,5-a]pyrimidine scaffold . Additionally, new synthetic methodologies for imidazo[1,5-a]pyrimidines and related heterocycles are being explored .
properties
IUPAC Name |
8-bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-5-12-2-1-3-14(5)6(13-4)7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJWBOVFKXDBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |
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